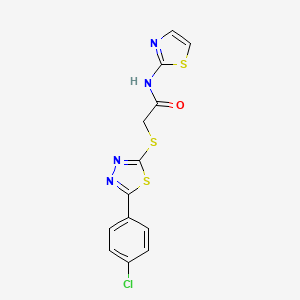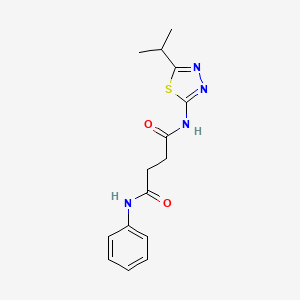
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N'-phenylsuccinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-phenylsuccinamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-phenylsuccinamide typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with phenylsuccinic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-phenylsuccinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-phenylsuccinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogens, alkylating agents, acylating agents; reactions can be conducted in various solvents, including dichloromethane, ethanol, or acetonitrile, under reflux or ambient conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-phenylsuccinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-phenylsuccinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-phenylsuccinamide can be compared with other thiadiazole derivatives, such as:
- N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N’-methylsuccinamide
- N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical properties and biological activities. The uniqueness of N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-phenylsuccinamide lies in its specific combination of the thiadiazole ring and phenylsuccinamide moiety, which may confer distinct properties and applications.
Eigenschaften
CAS-Nummer |
107811-36-9 |
|---|---|
Molekularformel |
C15H18N4O2S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N-phenyl-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C15H18N4O2S/c1-10(2)14-18-19-15(22-14)17-13(21)9-8-12(20)16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,20)(H,17,19,21) |
InChI-Schlüssel |
BCYWANDRWRZLCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NC2=CC=CC=C2 |
Löslichkeit |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





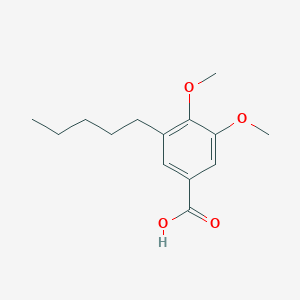
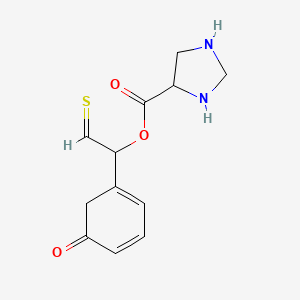
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)

![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)
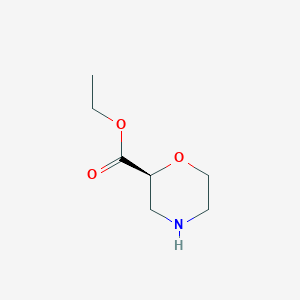
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
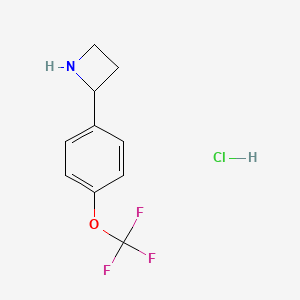
![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
